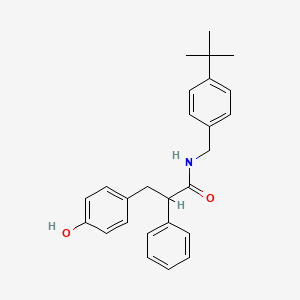
N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidney, and spleen. N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy. However, one limitation of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development and use of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide in cancer therapy. One area of focus is the optimization of dosing and scheduling to maximize efficacy and minimize toxicity. Another area of interest is the identification of predictive biomarkers that can help to identify patients who are most likely to benefit from N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide treatment. Additionally, there is ongoing research into the use of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide in combination with other targeted therapies, as well as its potential use in other types of cancer beyond those currently being studied in clinical trials.
Synthesemethoden
The synthesis of N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide involves several steps, including the reaction of 4-tert-butylbenzyl chloride with 4-hydroxyphenylacetic acid to form an intermediate, which is then reacted with phenylacetic acid to produce the final product. The synthesis is typically carried out using standard organic chemistry techniques and requires several purification steps to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including B-cell lymphoma, acute myeloid leukemia, and multiple myeloma. In preclinical studies, N-(4-tert-butylbenzyl)-3-(4-hydroxyphenyl)-2-phenylpropanamide has demonstrated potent anti-tumor activity and has been shown to be well-tolerated in animal models.
Eigenschaften
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-3-(4-hydroxyphenyl)-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-26(2,3)22-13-9-20(10-14-22)18-27-25(29)24(21-7-5-4-6-8-21)17-19-11-15-23(28)16-12-19/h4-16,24,28H,17-18H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCABQXIPCUTXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=O)C(CC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6039502.png)
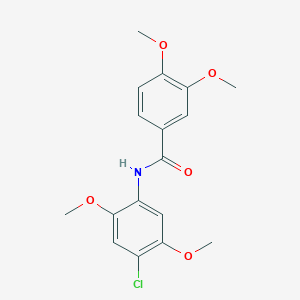
![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B6039528.png)
amino]-1-phenylethanol](/img/structure/B6039538.png)
![1-[4-(4-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6039546.png)
![2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6039550.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039554.png)
![N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6039564.png)

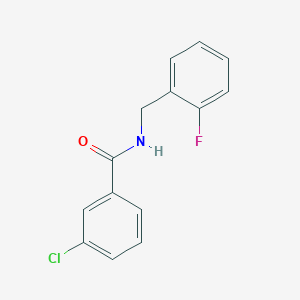
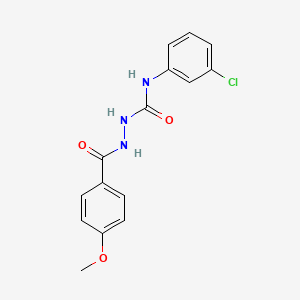
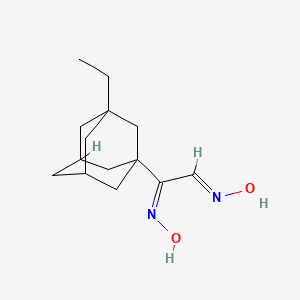
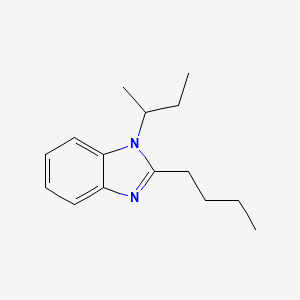
![2-[1-benzyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039606.png)